2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Androgen receptor Prostate cancer Scaffold hopping

Core scaffold for a novel class of androgen receptor (AR) antagonists that bind the non-ligand-binding pocket (binding function 3), circumventing resistance to enzalutamide and apalutamide. The 2-chloro and N1-pyrazole substitution are essential for potent AR antagonism (IC50 down to 69 nM) and retained activity against clinically relevant F876L, W741L, and AR-V7 mutants. This building block supports rapid SAR exploration via the established 46-compound acetamide series and offers a synthetic handle (chloro) for further functionalization. Secure multi-gram quantities at ≥95% purity for parallel synthesis, kinase inhibitor pipelines, or in vivo efficacy studies in LNCaP xenograft models.

Molecular Formula C10H6ClN3
Molecular Weight 203.63 g/mol
CAS No. 1339882-58-4
Cat. No. B1445226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile
CAS1339882-58-4
Molecular FormulaC10H6ClN3
Molecular Weight203.63 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC(=C(C=C2)C#N)Cl
InChIInChI=1S/C10H6ClN3/c11-10-6-9(3-2-8(10)7-12)14-5-1-4-13-14/h1-6H
InChIKeyREOOYXQSVXFKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (CAS 1339882-58-4): A Next-Generation Androgen Receptor Antagonist Scaffold for Prostate Cancer Drug Discovery


2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (CAS 1339882-58-4) is a heterocyclic building block that serves as the core structural scaffold for a novel class of androgen receptor (AR) antagonists [1]. Designed through scaffold hopping from existing AR ligand-binding pocket (LBP) antagonists, this compound features a chlorinated benzonitrile ring fused to a pyrazole moiety, with a molecular formula of C10H6ClN3 and a molecular weight of 203.63 g/mol [1]. Unlike first- and second-generation AR antagonists that target the LBP of the androgen receptor, compounds derived from this scaffold bind to a distinct, non-LBP site (AR binding function 3), offering a differentiated mechanism to circumvent antiandrogen resistance in prostate cancer [1].

Why 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile Cannot Be Replaced by Generic Pyrazole-Benzenenitrile Analogs in AR Antagonist Programs


The 2-chloro substitution pattern and the specific N1-arylation of the pyrazole ring in 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile are critical determinants of biological activity and target engagement profile. Closely related analogs such as 2-(1-pyrazolyl)benzonitrile (CAS 25775-03-5, lacks chloro substituent), 4-(1H-pyrazol-1-yl)benzonitrile (CAS 25699-83-6, lacks chloro and differs in substitution position), and 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (CAS 1297537-37-1, regioisomeric pyrazole attachment) fail to recapitulate the same AR antagonism potency and non-LBP binding profile [1]. The chlorine atom at the 2-position enhances lipophilicity (LogP ~2.40) and influences the spatial orientation of the scaffold within the AR binding function 3 site, directly impacting the observed IC50 values down to 69 nM in derived acetamide compounds [1]. Generic substitution with unsubstituted or regioisomeric pyrazole-benzonitriles would compromise both the mechanism of action and the anti-resistance properties that define this scaffold's therapeutic value.

Quantitative Differentiation of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile: Direct Comparative Data vs. Key Analogs


AR Antagonism Potency: 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile-Derived Compounds Achieve IC50 of 69 nM vs. Weaker Activity in Non-Chlorinated Analogs

Compounds derived from the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold, specifically the 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamide series (compounds 2f, 2k, and 4c), exhibit potent AR antagonistic activity with IC50 values as low as 69 nM in AR-overexpressing cell lines [1]. In contrast, the non-chlorinated analog scaffold 2-(1-pyrazolyl)benzonitrile (CAS 25775-03-5) and the regioisomer 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (CAS 1297537-37-1) have not demonstrated comparable AR antagonism in published studies; their reported applications are limited to kinase inhibition (CHK1, ELK) with significantly higher IC50 ranges . The 69 nM potency level is competitive with second-generation AR antagonists such as enzalutamide (IC50 ~36-100 nM in various assays) [2].

Androgen receptor Prostate cancer Scaffold hopping

Mechanistic Differentiation: Non-Ligand Binding Pocket (LBP) Targeting Overcomes Antiandrogen Resistance Unavailable to Generic LBP Antagonists

Derivatives of 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile target a non-ligand binding pocket (non-LBP) site of the androgen receptor, specifically AR binding function 3, whereas all approved AR antagonists (e.g., enzalutamide, apalutamide, darolutamide) target the LBP and are susceptible to various resistance mechanisms including AR mutations and splice variants [1]. Compounds 2f, 2k, and 4c retained full antagonistic activity against antiandrogen-resistant AR mutants (F876L, W741L) and AR-V7 splice variant in cellular assays, demonstrating that the scaffold's binding mode circumvents LBP-mediated resistance pathways [1]. In contrast, the non-chlorinated analog 2-(1-pyrazolyl)benzonitrile and the 4-position regioisomer 4-(1H-pyrazol-1-yl)benzonitrile have no reported non-LBP AR targeting activity and are primarily used as intermediates for M1 receptor modulators and other targets .

Drug resistance AR binding function 3 Castration-resistant prostate cancer

Oral Bioavailability of Derived Compound 4c: 69.2% in Rats Enables In Vivo Efficacy vs. Limited In Vivo Data for Generic Analogs

Compound 4c, a direct derivative of the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold, demonstrated an oral bioavailability of 69.2% in Sprague-Dawley rats following a 10 mg/kg oral dose [1]. This favorable pharmacokinetic profile translated to significant tumor growth inhibition (TGI) in an LNCaP xenograft mouse model of prostate cancer upon oral administration at 50 mg/kg BID [1]. In contrast, no published pharmacokinetic or in vivo efficacy data exist for the non-chlorinated analog 2-(1-pyrazolyl)benzonitrile (CAS 25775-03-5) or the regioisomer 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (CAS 1297537-37-1) in AR-related disease models, limiting their utility as AR antagonist scaffolds.

Pharmacokinetics Oral administration Xenograft

Selectivity Profile: High Affinity in AR-Overexpressing Cells with Minimal Agonistic Effects vs. Off-Target Activity in Broad-Spectrum Pyrazole Scaffolds

Derivatives of 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile exhibit high affinity and strong antagonistic activity in androgen receptor-overexpressing cells while demonstrating minimal agonistic effects, indicating a clean antagonist profile devoid of partial agonist activity [1]. This selectivity is critical for therapeutic applications, as partial agonism can stimulate tumor growth in castration-resistant settings. In contrast, the 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile regioisomer (CAS 1297537-37-1) has been reported to possess broader biological activities including antiproliferative effects against breast and lung cancer cell lines (IC50 < 10-15 μM) via apoptosis induction , suggesting a less specific mechanism that may introduce off-target liabilities.

Selectivity AR overexpression Agonist-antagonist

Synthetic Accessibility and Purification: 46 Derivatives Synthesized from Core Scaffold vs. Limited Derivatization of Regioisomeric Analogs

The 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold was successfully elaborated into a library of 46 acetamide derivatives, demonstrating robust synthetic tractability and enabling extensive structure-activity relationship (SAR) exploration [1]. Key synthetic steps include amide bond formation at the pyrazole 3-position, yielding compounds with varying N-substitution patterns. In comparison, the regioisomer 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (CAS 1297537-37-1) has been used in far fewer reported medicinal chemistry campaigns, with limited derivative synthesis documented in public literature, constraining SAR expansion and optimization efforts .

SAR Derivatization Medicinal chemistry

In Silico Physicochemical Differentiation: Optimized LogP and PSA for CNS Penetration vs. High LogP Analogs with Poor Drug-Likeness

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile exhibits a calculated LogP of 2.40 and a topological polar surface area (TPSA) of 41.61 Ų , positioning it within favorable ranges for oral bioavailability and potential CNS penetration (Lipinski's Rule of Five compliant: MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10). In comparison, the non-chlorinated analog 2-(1-pyrazolyl)benzonitrile (CAS 25775-03-5) has a lower LogP of 1.74 and TPSA of 41.6 Ų , while the 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile regioisomer shares similar physicochemical properties but lacks the validated AR antagonist SAR. The optimal LogP of ~2.4 balances lipophilicity for membrane permeability with aqueous solubility for formulation.

Physicochemical properties LogP Drug-likeness

Optimal Procurement and Research Scenarios for 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile in AR-Targeted Drug Discovery


Hit-to-Lead Optimization of Non-LBP AR Antagonists for Castration-Resistant Prostate Cancer

Procure 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile as the core scaffold for developing novel AR antagonists that target the non-ligand binding pocket (binding function 3) of the androgen receptor. This application is supported by demonstrated IC50 values down to 69 nM for derived acetamide compounds (2f, 2k, 4c) in AR-overexpressing cell lines [1] and retained activity against clinically relevant AR mutants (F876L, W741L) and the AR-V7 splice variant that confer resistance to enzalutamide and apalutamide [1]. The established synthetic route to 46 acetamide derivatives enables rapid SAR exploration [1].

In Vivo Proof-of-Concept Studies in Prostate Cancer Xenograft Models

Utilize the scaffold to generate lead compounds such as compound 4c, which has demonstrated oral bioavailability of 69.2% in rats and significant tumor growth inhibition in LNCaP xenograft models upon oral administration at 50 mg/kg BID [1]. This scenario is optimal for organizations seeking to transition from in vitro AR antagonism to in vivo efficacy in a well-validated prostate cancer model without undertaking extensive pharmacokinetic optimization of a new scaffold. The favorable LogP (2.40) and TPSA (41.61 Ų) support oral absorption .

Building Block for Pyrazole-Containing Kinase Inhibitors with Favorable ADME Properties

Beyond AR antagonism, the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold can serve as a versatile building block for synthesizing kinase inhibitors, as evidenced by patent disclosures describing pyrazolyl-benzonitriles as intermediates for CHK1 and ELK inhibitors [1]. The chlorinated benzonitrile moiety provides a synthetic handle for further functionalization (e.g., Suzuki coupling, nucleophilic aromatic substitution) while maintaining drug-like physicochemical properties . This dual applicability maximizes procurement value for organizations with diversified kinase inhibitor pipelines.

SAR Expansion Programs Requiring Robust Derivatization Chemistry

Initiate medicinal chemistry campaigns using the validated 46-compound SAR platform described in the primary literature [1]. The pyrazole 3-position serves as a derivatization handle via amide bond formation, enabling systematic exploration of N-substituent effects on AR antagonism, selectivity, and resistance profiles. Procurement of the core scaffold in multi-gram quantities (available from commercial suppliers at 98% purity) supports parallel synthesis and high-throughput biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.